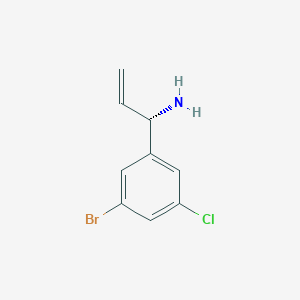
(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzene.
Formation of Prop-2-EN-1-amine Moiety: The prop-2-en-1-amine moiety can be introduced through a series of reactions involving the formation of an intermediate, such as a Grignard reagent, followed by a reaction with an appropriate amine source.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products:
Oxidation Products: Oxides, ketones, or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized in the synthesis of complex organic molecules and materials.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interaction with active sites of enzymes, leading to inhibition or activation.
Pathway Modulation: Modulation of biochemical pathways, affecting cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
- (1S)-1-(3-Bromo-4-chlorophenyl)prop-2-EN-1-amine
- (1S)-1-(3-Bromo-5-fluorophenyl)prop-2-EN-1-amine
- (1S)-1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, fluorine, methyl) distinguishes these compounds.
- Reactivity: Variations in reactivity due to the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific properties and reactivity.
Eigenschaften
Molekularformel |
C9H9BrClN |
|---|---|
Molekulargewicht |
246.53 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-5-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI-Schlüssel |
KGUFUSGUUWNBPQ-VIFPVBQESA-N |
Isomerische SMILES |
C=C[C@@H](C1=CC(=CC(=C1)Br)Cl)N |
Kanonische SMILES |
C=CC(C1=CC(=CC(=C1)Br)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


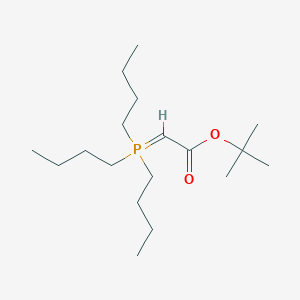
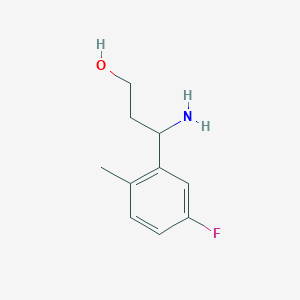
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
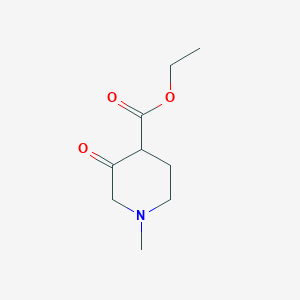
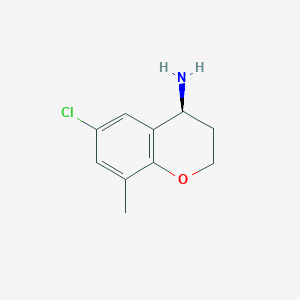
![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)
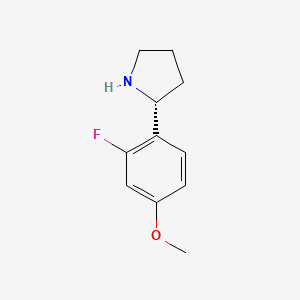
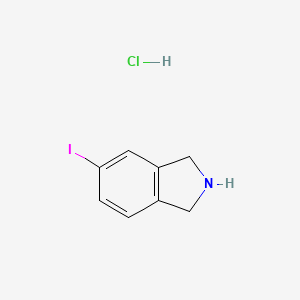
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
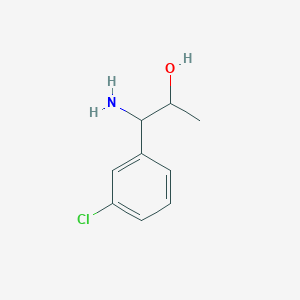
![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
![(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13035864.png)
